molecular formula C18H29ClN2O4 B2883504 Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1219251-99-6

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2883504
CAS No.: 1219251-99-6
M. Wt: 372.89
InChI Key: PHZDKJPQEITBCZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a 2,3-dimethylphenoxy group, a hydroxypropyl linker, and an ethyl carbamate moiety. The compound is typically synthesized via coupling reactions involving phenoxypropyl intermediates and piperazine derivatives, followed by hydrochloride salt formation, as seen in related synthetic protocols .

Properties

IUPAC Name

ethyl 4-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-10-8-19(9-11-20)12-16(21)13-24-17-7-5-6-14(2)15(17)3;/h5-7,16,21H,4,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDKJPQEITBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine Core

The piperazine ring serves as the foundational scaffold for this compound. Industrial methods for piperazine synthesis often involve cyclo-condensation of ethylene diamine derivatives or hydrogenation of ethanolamine precursors. A notable approach from describes the reaction of aminoethylethanolamine with formaldehyde under hydrogen gas in the presence of a nickel-copper-chromium catalyst, yielding N-methylpiperazine at elevated temperatures (150–200°C). While this method achieves moderate yields (60–70%), the reliance on expensive catalysts and high-pressure conditions limits scalability.

Alternative routes employ Fe-catalyzed amination, as demonstrated in, where iron(II) acetylacetonate (Fe(acac)₂) and scandium triflate (Sc(OTf)₃) synergistically catalyze N-alkylaminochlorination of alkenes. Though originally designed for chloramine synthesis, this system’s versatility suggests adaptability for piperazine functionalization under mild conditions (room temperature, dichloromethane/HFIP solvent).

Introduction of the 3-(2,3-Dimethylphenoxy)-2-Hydroxypropyl Side Chain

The 2-hydroxypropylphenoxy side chain is introduced via nucleophilic epoxide ring-opening. Epichlorohydrin reacts with 2,3-dimethylphenol in a base-mediated reaction (e.g., K₂CO₃ in DMF) to form glycidyl 2,3-dimethylphenyl ether. Subsequent ring-opening with piperazine derivatives proceeds via a two-step process:

  • Epoxide Activation : The epoxide’s electrophilic carbons are activated by Lewis acids such as Sc(OTf)₃, enhancing nucleophilic attack by the piperazine’s secondary amine.
  • Nucleophilic Addition : Piperazine attacks the less hindered carbon of the epoxide, yielding the 2-hydroxypropyl intermediate.

Critical to this step is solvent selection. Mixed solvents like dichloromethane/hexafluoroisopropanol (CH₂Cl₂/HFIP, 9:1) improve solubility and reaction efficiency, achieving yields up to 62%. Competing side reactions, such as oligomerization, are suppressed by maintaining low temperatures (0–5°C) and inert atmospheres.

Esterification and Salt Formation

The ethyl carboxylate group is introduced via Steglich esterification. Piperazine’s secondary nitrogen reacts with ethyl chloroformate in the presence of triethylamine, forming the ethyl carboxylate derivative. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in anhydrous ethanol, precipitating the target compound as a crystalline solid.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies of iron- and scandium-based catalysts reveal significant yield disparities:

Catalyst System Solvent Temperature Yield Source
Fe(acac)₂ + Sc(OTf)₃ CH₂Cl₂/HFIP (9:1) 25°C 62%
Ni-Cu-Cr H₂O/EtOH 200°C 70%
Rh₂(OAc)₄ Toluene 80°C 28%

Fe/Sc systems outperform rhodium catalysts in epoxide functionalization due to superior Lewis acidity and compatibility with protic solvents.

Solvent Effects

Polar aprotic solvents (DMF, HFIP) enhance nucleophilicity of piperazine, while chlorinated solvents (CH₂Cl₂) stabilize transition states. Mixed solvent systems achieve optimal balances:

Solvent Ratio (CH₂Cl₂:HFIP) Yield
1:3 0%
9:1 62%

Higher HFIP content destabilizes intermediates, leading to polymerization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a complex organic compound with a molecular weight of 416.9 g/mol. The compound features a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, and includes functional groups such as an ethyl ester, a hydroxy group, and a phenoxy group, making it potentially useful in medicinal chemistry and biological research.

Research Applications

This compound has been studied for its potential biological activities and serves as a scaffold for developing new therapeutic agents, particularly targeting central nervous system disorders. The piperazine moiety is known to interact with various biological targets, including receptors and enzymes, which may lead to pharmacological effects that warrant further investigation in drug development. Research into the interactions of ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride with biological targets reveals its potential as a ligand for various receptors. Its structure allows it to modulate receptor activity, which could lead to diverse pharmacological effects depending on the target involved.

Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylateContains a trimethoxybenzyl group instead of dimethylphenoxyDifferent substituents on the aromatic ring affect biological activity
Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylateSimilar piperazine structure but different positioning of methyl groupsVariations in substituent positions may alter receptor interactions
Ethyl 4-(3-methoxybenzoyl)piperazine-1-carboxylateFeatures a methoxybenzoyl substituentDistinct functional group impacts solubility and reactivity

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the HBK Series ()

A series of piperazine derivatives (HBK14–HBK19) share core structural similarities but differ in phenoxy substituents:

Compound Phenoxy Substituent Key Structural Differences Potential Impact on Properties
HBK17 2,5-Dimethylphenoxy Methyl groups at positions 2 and 5 Altered steric bulk and lipophilicity
HBK15 2-Chloro-6-Methylphenoxy Chlorine at position 2, methyl at position 6 Enhanced electronic effects and polarity
HBK18 2,4,6-Trimethylphenoxy Three methyl groups Increased hydrophobicity and steric hindrance
Target 2,3-Dimethylphenoxy Methyl groups at positions 2 and 3 Intermediate lipophilicity and steric profile

Key Findings :

  • Trimethylphenoxy groups (HBK18) may reduce solubility due to increased hydrophobicity .

Piperazine Derivatives with Varied Linkers and Substituents

Ethyl 4-(3-(Allyloxy)-2-Hydroxypropyl)Piperazine-1-Carboxylate Hydrochloride ()
  • Structural Difference: Allyloxy group replaces dimethylphenoxy.
Compounds with Aromatic or Heterocyclic Moieties ()
  • Example: 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h) Difference: Chlorophenyl groups instead of dimethylphenoxy. Impact: Chlorophenyl groups may enhance π-π stacking interactions in receptor binding but reduce solubility .
  • Example : Ethyl 4-[3-(Ethoxycarbonyl)Pyridin-2-yl]Piperazine-1-Carboxylate ()
    • Difference : Pyridinium and ethoxycarbonyl groups.
    • Impact : Pyridinium introduces positive charge, affecting solubility and membrane permeability .

Supplier Landscape and Commercial Availability

This suggests the target compound could be synthesized on demand using similar infrastructure.

Biological Activity

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique structure, characterized by a piperazine ring and various substituents, suggests significant potential for biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H28N2O4ClC_{19}H_{28}N_2O_4Cl with a molecular weight of approximately 372.89 g/mol. The structure includes:

  • A piperazine ring which is a six-membered heterocyclic structure containing two nitrogen atoms.
  • A 3-(2,3-dimethylphenoxy)-2-hydroxypropyl substituent that enhances its interaction with biological targets.
  • An ethyl ester group that contributes to its solubility and reactivity.

This compound functions primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide, which are involved in various physiological processes including pain modulation, mood regulation, and inflammation control . By inhibiting FAAH, this compound may increase the levels of these endocannabinoids, potentially providing therapeutic effects in conditions like neuropathic pain and bladder overactivity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Inhibition of FAAH : This inhibition leads to increased concentrations of endocannabinoids in the body, which can alleviate pain and inflammation .
  • Potential Treatment for Urinary Disorders : The compound shows promise in treating urinary frequency and incontinence by modulating bladder activity through endocannabinoid signaling pathways.
  • Neuroprotective Effects : Its ability to enhance endocannabinoid signaling may also provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • FAAH Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibits FAAH activity in human recombinant systems. The IC50 values indicate a potent effect compared to other known inhibitors .
  • Animal Models : Preclinical trials using rat models showed that administration of the compound resulted in reduced tactile allodynia and thermal hyperalgesia, suggesting its efficacy as an analgesic agent .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityReference
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylateFAAH InhibitionAnalgesic effects
JNJ-1661010 (another FAAH inhibitor)Covalent bond formation with FAAHPain relief in neuropathic models
Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylateSimilar mechanismPotential analgesic properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis typically involves multi-step protocols, including coupling reactions between piperazine derivatives and phenoxypropyl intermediates. For example, a common method uses HOBt/EDC•HCl-mediated amide bond formation in dichloromethane, followed by HCl salt precipitation . Key parameters include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DCM or DMF) to enhance solubility of intermediates.
  • Stoichiometric ratios (1:1 for acid/amine coupling) to prevent excess reagent contamination.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm hydroxyl, piperazine, and ester functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 372.89 for [M+H]+) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can initial solubility profiles guide formulation strategies?

While solubility data for this compound may be limited, comparative studies with analogs suggest:

  • Aqueous buffers (pH 1–7.4) : Test solubility for oral bioavailability.
  • Co-solvents (e.g., PEG-400, DMSO): Improve solubility for in vitro assays .
  • Salt forms : Hydrochloride salts enhance crystallinity and stability .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement .
  • Enzyme inhibition : Test activity against phosphodiesterases or kinases via fluorometric assays .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can contradictions in receptor binding data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Mitigation strategies include:

  • Standardized protocols : Adopt uniform radioligand concentrations (e.g., [3H]-spiperone for dopamine D2).
  • Control experiments : Compare with reference compounds (e.g., haloperidol) to validate assay reliability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and refine IC50 interpretations .

Q. What experimental designs improve blood-brain barrier (BBB) penetration predictions?

  • PAMPA-BBB assay : Measure permeability using artificial lipid membranes .
  • In situ perfusion models : Quantify brain uptake in rodents via LC-MS/MS .
  • LogP adjustments : Introduce polar groups (e.g., -OH) to balance lipophilicity (target LogP 2–3) .

Q. How can metabolic instability be addressed through structural modification?

  • Pro-drug strategies : Replace ester groups with metabolically stable ethers .
  • Isotope labeling : Use 14C-tracing to identify metabolic hotspots in liver microsomes .
  • SAR analysis : Compare with analogs (Table 1) to prioritize stable substituents .

Q. Table 1: Structural Analogs and Key Properties

CompoundSubstituentBiological ActivityKey Modification
Analog A4-Cl phenoxy5-HT2A antagonist (Ki = 12 nM)Chlorine enhances receptor affinity
Analog B3,4-diCH3 phenoxyDopamine D3 partial agonistMethyl groups reduce oxidative metabolism
Target Compound2,3-diCH3 phenoxyUnder investigationHydroxyl group may improve solubility

Q. What strategies validate target engagement in complex in vivo models?

  • Microdialysis : Measure neurotransmitter levels (e.g., dopamine) in rodent striatum post-administration .
  • PET/SPECT imaging : Use radiolabeled analogs (e.g., 18F) to quantify brain receptor occupancy .
  • Knockout models : Compare efficacy in wild-type vs. receptor-deficient mice to confirm mechanism .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Statistical Power : For in vivo studies, ensure n ≥ 8/group (α = 0.05, β = 0.2) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting .

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